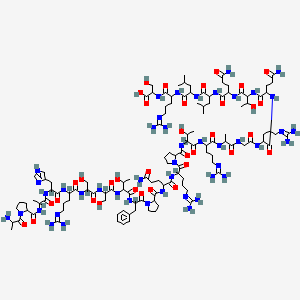

Motilin-(1-13) (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Motilin-(1-13) (humain) est un fragment peptidique dérivé de la motilin de pleine longueur, une hormone polypeptidique de 22 acides aminés. La motilin a été isolée pour la première fois de la muqueuse de l'intestin grêle porcin en 1972 et est connue pour son rôle dans la stimulation de la motilité gastro-intestinale . Le fragment peptidique motilin-(1-13) conserve l'activité biologique de l'hormone de pleine longueur et est impliqué dans la régulation du complexe moteur migrateur dans le tractus gastro-intestinal .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Motilin-(1-13) peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode courante de production de peptides. La synthèse implique l'addition étape par étape d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et OxymaPure pour faciliter la formation de la liaison peptidique . Après l'assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé en utilisant un cocktail d'acide trifluoroacétique (TFA) et de piégeurs.

Méthodes de production industrielle

La production industrielle de motilin-(1-13) suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la reproductibilité. La purification du peptide synthétisé est réalisée par chromatographie liquide haute performance (HPLC), et le produit final est caractérisé par spectrométrie de masse et analyse des acides aminés .

Analyse Des Réactions Chimiques

Types de réactions

Motilin-(1-13) subit diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine du peptide peut être oxydé en méthionine sulfoxyde.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par des analogues pour étudier les relations structure-activité.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés pour les réactions d'oxydation.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Les analogues d'acides aminés sont incorporés pendant la SPPS en utilisant des réactifs de couplage standard.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les peptides oxydés, les peptides réduits et les analogues peptidiques avec des résidus d'acides aminés modifiés .

Applications De Recherche Scientifique

Motilin-(1-13) a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse, le repliement et la stabilité des peptides.

Biologie : Investigé pour son rôle dans la motilité gastro-intestinale et son interaction avec les récepteurs de la motilin.

Médecine : Exploré comme agent thérapeutique potentiel pour les troubles gastro-intestinaux tels que la gastroparésie.

Industrie : Utilisé dans le développement d'agonistes des récepteurs de la motilin pour des applications pharmaceutiques.

Mécanisme d'action

Motilin-(1-13) exerce ses effets en se liant au récepteur de la motilin, un récepteur couplé aux protéines G (RCPG) situé dans le tractus gastro-intestinal. Lors de la liaison, le récepteur active les voies de signalisation intracellulaires impliquant les protéines Gq, conduisant à une augmentation des niveaux de calcium intracellulaire. Cette activation stimule la contraction des muscles lisses et améliore la motilité gastro-intestinale . Le peptide joue également un rôle dans la signalisation de la faim et la régulation du complexe moteur migrateur .

Mécanisme D'action

Motilin-(1-13) exerts its effects by binding to the motilin receptor, a G protein-coupled receptor (GPCR) located in the gastrointestinal tract. Upon binding, the receptor activates intracellular signaling pathways involving Gq proteins, leading to an increase in intracellular calcium levels. This activation stimulates smooth muscle contraction and enhances gastrointestinal motility . The peptide also plays a role in signaling hunger and regulating the migrating motor complex .

Comparaison Avec Des Composés Similaires

Composés similaires

Ghréline : Une autre hormone peptidique gastro-intestinale qui stimule l'appétit et la motilité gastrique.

Érythromycine : Un antibiotique macrolide qui agit comme un agoniste du récepteur de la motilin et mime les effets de la motilin.

Unicité

Motilin-(1-13) est unique dans son interaction spécifique avec le récepteur de la motilin et son rôle dans la régulation du complexe moteur migrateur. Contrairement à la ghréline, qui a des effets physiologiques plus larges, Motilin-(1-13) est principalement axée sur la motilité gastro-intestinale. L'érythromycine, tout en agissant comme un agoniste du récepteur de la motilin, n'est pas un peptide naturel et a des propriétés antibiotiques .

Propriétés

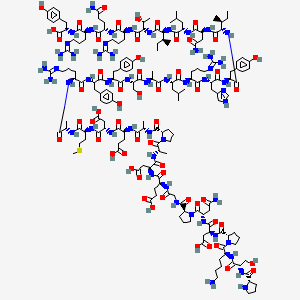

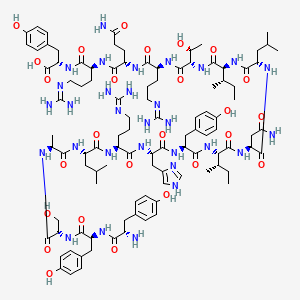

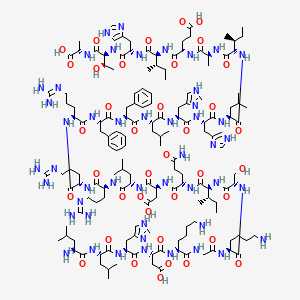

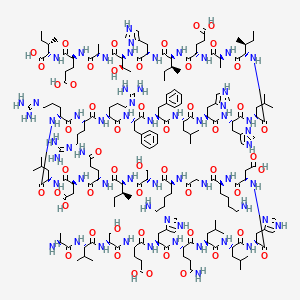

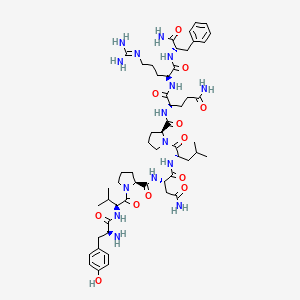

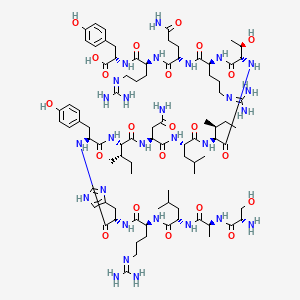

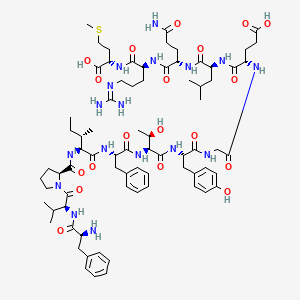

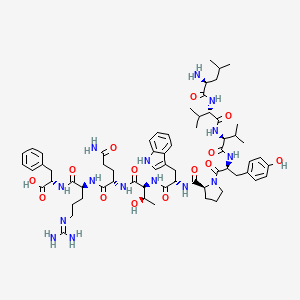

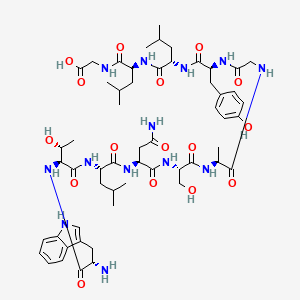

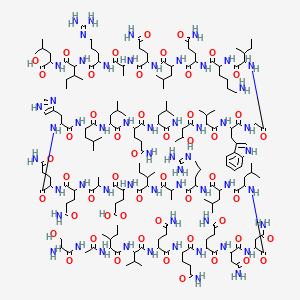

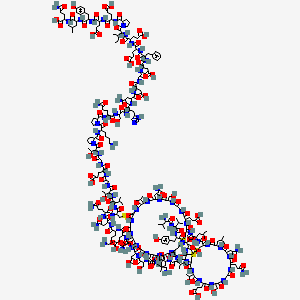

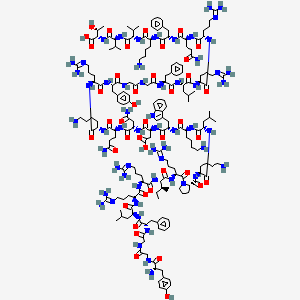

Formule moléculaire |

C76H113N17O19S |

|---|---|

Poids moléculaire |

1600.9 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C76H113N17O19S/c1-9-43(6)62(91-71(107)57-23-17-34-93(57)74(110)61(42(4)5)90-64(100)49(77)37-45-18-12-10-13-19-45)72(108)89-56(38-46-20-14-11-15-21-46)70(106)92-63(44(7)94)73(109)88-55(39-47-24-26-48(95)27-25-47)65(101)82-40-59(97)83-51(29-31-60(98)99)67(103)87-54(36-41(2)3)69(105)85-52(28-30-58(78)96)68(104)84-50(22-16-33-81-76(79)80)66(102)86-53(75(111)112)32-35-113-8/h10-15,18-21,24-27,41-44,49-57,61-63,94-95H,9,16-17,22-23,28-40,77H2,1-8H3,(H2,78,96)(H,82,101)(H,83,97)(H,84,104)(H,85,105)(H,86,102)(H,87,103)(H,88,109)(H,89,108)(H,90,100)(H,91,107)(H,92,106)(H,98,99)(H,111,112)(H4,79,80,81)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-/m0/s1 |

Clé InChI |

BYENHSKWDFWKRW-JAFQCPPXSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)

![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)